5-Aminooctahydroquinolin-2(1H)-one
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Overview
Description
5-Aminooctahydroquinolin-2(1H)-one is a heterocyclic organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminooctahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of quinoline derivatives followed by amination. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and subsequent amination using ammonia or amine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aminooctahydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Aminooctahydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Aminooctahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Another quinoline derivative with similar structural features but different functional groups.
Tetrahydroquinoline: A more saturated version of quinoline with different reactivity and applications.
Uniqueness
5-Aminooctahydroquinolin-2(1H)-one is unique due to its specific combination of an amino group and a partially saturated quinoline ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H16N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h6-8H,1-5,10H2,(H,11,12) |
InChI Key |
JREXCPONFPXSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CCC(=O)NC2C1)N |
Origin of Product |
United States |
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